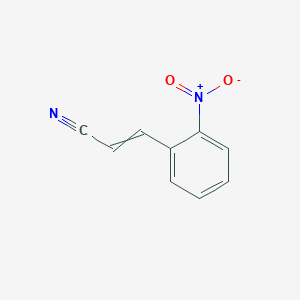
2-(morpholin-4-ylmethyl)-6-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(morpholin-4-ylmethyl)-6-nitrobenzoic acid is an organic compound that features a morpholine ring attached to a benzoic acid core, with a nitro group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(morpholin-4-ylmethyl)-6-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of the morpholine group. One common method includes:
Nitration: Starting with a benzoic acid derivative, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Morpholine Introduction: The nitro-benzoic acid derivative is then reacted with morpholine under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The morpholine group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 2-Morpholin-4-ylmethyl-6-amino-benzoic acid.
Substitution: Various substituted morpholine derivatives.
Hydrolysis: 2-Morpholin
Propiedades
Fórmula molecular |
C12H14N2O5 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
2-(morpholin-4-ylmethyl)-6-nitrobenzoic acid |
InChI |
InChI=1S/C12H14N2O5/c15-12(16)11-9(2-1-3-10(11)14(17)18)8-13-4-6-19-7-5-13/h1-3H,4-8H2,(H,15,16) |
Clave InChI |
HOGPKNMMOUTFJO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino}cyclopropane-1-carboxylic acid](/img/structure/B8658121.png)
![N-(6-Chloro-4-(2-ethoxyethoxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8658123.png)


![2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid](/img/structure/B8658135.png)
![Tert-butyl 3-methyl-4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B8658144.png)


![3-(tert-Butyldisulfanyl)-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine](/img/structure/B8658166.png)

